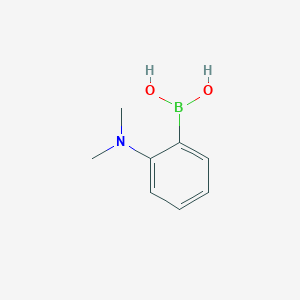

2-(Dimethylamino)phenylboronic acid

Vue d'ensemble

Description

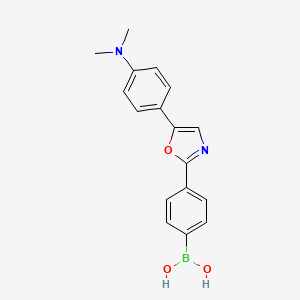

2-(Dimethylamino)phenylboronic acid is a boronic acid derivative that contains a dimethylamino group attached to the phenyl ring. While the provided papers do not directly discuss 2-(dimethylamino)phenylboronic acid, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 2-(dimethylamino)phenylboronic acid.

Synthesis Analysis

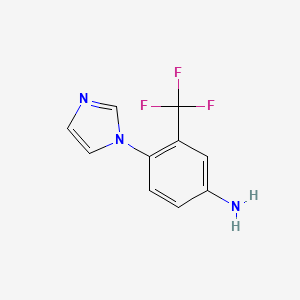

The synthesis of related compounds, such as 2,4-bis(trifluoromethyl)phenylboronic acid and {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, involves the formation of boronic acid derivatives and organotin compounds, respectively. The synthesis of these compounds typically requires the use of organometallic reagents and can involve the formation of intermediates such as mixed anhydrides or the use of halide ions as counterions .

Molecular Structure Analysis

The molecular structure of related boronic acid derivatives has been studied using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the triorganotin cations in the synthesis of diorganotin bromides exhibit a trigonal bipyramidal (TBP) structure with nitrogen atoms occupying axial sites . Similarly, the crystal structures of dimethylaminoalkyl ferroceneboronic acids have been analyzed, although an intramolecular B–N bond was not observed in these compounds .

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, including dehydrative condensation reactions with carboxylic acids and amines. The ortho-substituent on phenylboronic acids can influence the reactivity by preventing the coordination of amines to the boron atom, thus accelerating amidation reactions . Additionally, hydrogen bonds can stabilize the structure of iminomethylphenylboronic acids and their reduced forms, aminomethylphenylboronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can vary depending on their substituents. For example, the solubility of organotin compounds can be highly dependent on the nature of the substituents, with some being extremely soluble in water and others showing opposite behavior . The cooperative catalysis involving arylboronic acids and DMAPO indicates that these compounds can effectively catalyze dehydrative condensation reactions, which is a significant property for synthetic applications .

Applications De Recherche Scientifique

Cytogenotoxicity Assessment

- Preliminary Evaluation: 2-(Bromoacetamido) phenylboronic acid (a derivative of 2-(Dimethylamino)phenylboronic acid) was evaluated for potential cytogenotoxic effects using the Allium cepa test. This study found the compound to be cytotoxic and genotoxic in onion root tips, highlighting its impact on cell growth and mitosis (Khalil, Salman, & Al-Qaoud, 2017).

Photodynamic Therapy Applications

- Novel Lutetium(III) Acetate Phthalocyanine Synthesis: Utilizing 4-(N,N-dimethylamino)phenylboronic acid, a new phthalocyanine and its water-soluble derivative were synthesized for potential use in photodynamic therapy, an advanced treatment modality for cancer (Al-Raqa, Köksoy, & Durmuş, 2017).

Glucose-Responsive Material Development

- Innovative Polymeric Films for Glucose Sensing: The copolymerization of dimethylaminophenylboronic acid with other compounds has been explored to create films sensitive to sugars like glucose, indicating potential applications in glucose monitoring and diabetes management (Okasaka & Kitano, 2010).

- Tailoring Glucose-Responsive Microgels: The use of 2-(Dimethylamino)ethyl acrylate with phenylboronic acid derivatives in hydrogel formulations has shown the potential to create glucose-responsive materials, useful in glucose monitoring and insulin delivery systems (Ye et al., 2014).

Synthesis and Biological Activity

- Novel Derivative Synthesis for Cancer Cell Targeting: Iodinated phenylboronic acid derivatives, including dimethylaminophenylboronic acid variants, were synthesized and found to selectively target certain cancer cells, suggesting applications in targeted cancer therapy (Kinsey & Kassis, 1993).

Sugar Binding and Drug Delivery

- Development of Sugar-Sensitive Hydrogels: The incorporation of phenylboronic acids, including dimethylaminophenylboronic acid derivatives, into hydrogels presents opportunities for developing smart drug delivery systems sensitive to sugars, which could be particularly relevant in diabetes treatment (Ma & Shi, 2014).

Mécanisme D'action

Target of Action

The primary target of 2-(Dimethylamino)phenylboronic acid is the respiratory system

Mode of Action

This reaction involves the coupling of an organoboron compound (like 2-(Dimethylamino)phenylboronic acid) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium forms a new bond with the electrophilic organic group, and transmetalation, where the organoboron compound transfers its organic group to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 2-(Dimethylamino)phenylboronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds . The downstream effects of this reaction can vary widely depending on the specific compounds involved and the reaction conditions.

Result of Action

The primary result of the action of 2-(Dimethylamino)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used. At the molecular and cellular level, the effects of this compound would depend on the specific targets and pathways it interacts with.

Action Environment

The action of 2-(Dimethylamino)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by factors such as temperature, solvent, and the presence of a base . Additionally, the stability and efficacy of the compound may be influenced by factors such as pH and the presence of other reactive species.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using personal protective equipment and ensuring adequate ventilation .

Orientations Futures

The future directions of 2-(Dimethylamino)phenylboronic acid could involve its use in the synthesis of different protein effectors, including modulators of survival motor neuron protein and glucokinase activators . It could also be used in the synthesis of aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .

Propriétés

IUPAC Name |

[2-(dimethylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTUDNKQUJVGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402561 | |

| Record name | [2-(Dimethylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)phenylboronic acid | |

CAS RN |

89291-23-6 | |

| Record name | [2-(Dimethylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

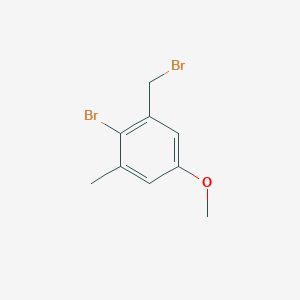

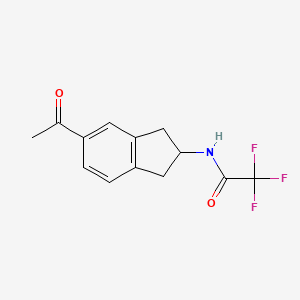

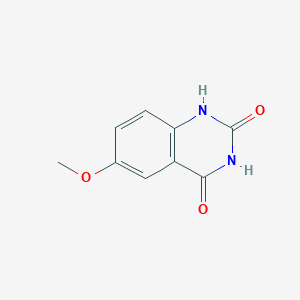

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)

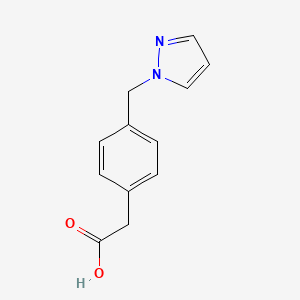

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)